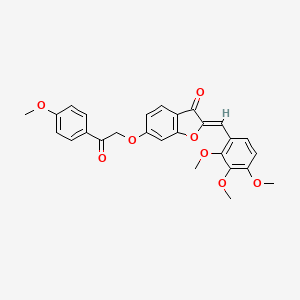

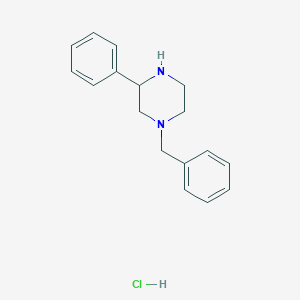

![molecular formula C15H14ClNO4S B2517020 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-43-6](/img/structure/B2517020.png)

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

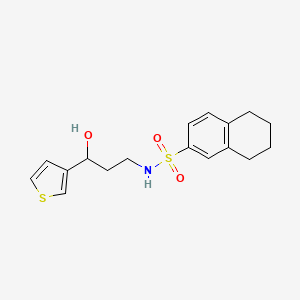

The compound 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid is a derivative of benzoic acid with a sulfamoyl group and a chloro group attached to the benzene ring. It is structurally related to various sulfonamide compounds that have been studied for their potential pharmacological properties, particularly as carbonic anhydrase inhibitors with applications in treating conditions like glaucoma .

Synthesis Analysis

The synthesis of related sulfamoyl benzoic acid derivatives typically involves the reaction of benzenesulfonamide or chloro-substituted benzoic acid with other chemical entities such as carboxy-protected amino acids, dipeptides, or aromatic/heterocyclic sulfonamides . These reactions are designed to produce compounds with specific functional groups that can interact with biological targets, such as carbonic anhydrase enzymes.

Molecular Structure Analysis

While the exact molecular structure of this compound is not detailed in the provided papers, related compounds exhibit interesting structural features. For instance, the molecule of a related compound, 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, contains nearly planar segments with the sulfonyl plane inclined at specific angles to other parts of the molecule . This inclination can affect the molecule's ability to interact with its biological targets.

Chemical Reactions Analysis

The chemical reactions involving sulfamoyl benzoic acid derivatives are crucial for their activity as carbonic anhydrase inhibitors. The introduction of various substituents through reactions with amino acids or sulfonamides can significantly alter the binding affinity of these compounds to different isozymes of carbonic anhydrase, which is essential for their pharmacological effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chloro and sulfamoyl groups. These groups can impact the solubility, acidity, and overall reactivity of the compound. Related compounds have been shown to form dimers and exhibit disorder in crystal structures, which can be indicative of the compound's behavior in solid-state and its potential interactions in biological systems . Additionally, the synthesis of related compounds has been optimized for industrial scale-up, demonstrating the practicality and potential for cost-effective production .

科学的研究の応用

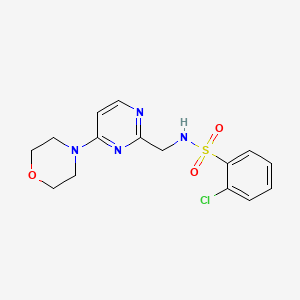

Application in Carbonic Anhydrase Inhibition

4-Chloro-3-sulfamoyl benzoic acid derivatives have shown potent inhibition of carbonic anhydrase isozymes CA II and IV, which are crucial in aqueous humor secretion within the eye. This suggests potential application as topical anti-glaucoma agents. These derivatives demonstrated good in vivo activity in normotensive and glaucomatous rabbits, indicating their potential effectiveness in treating glaucoma (Mincione et al., 2001).

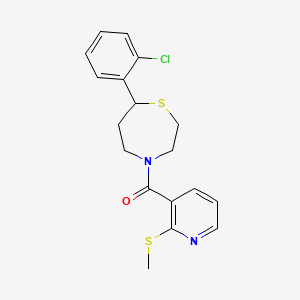

Role in Polymer Chemistry

In polymer chemistry, derivatives of benzoic acid, such as 4-chloro-3-sulfamoyl benzoic acid, are often used in the synthesis of various compounds. For example, in the study of polymorphism and cocrystal salt formation, these compounds play a significant role in understanding the chemical properties and potential applications of various chemical compounds in industrial processes (Zhoujin et al., 2022).

Environmental Applications

Studies have investigated the degradation of antimicrobial compounds like 4-chloro-3,5-dimethylphenol in water, using advanced oxidation processes. This research is important for understanding the removal of potentially harmful substances from wastewater and natural water bodies (Li et al., 2020).

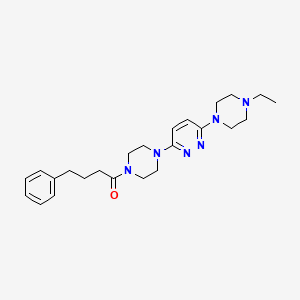

Chemical Synthesis Methods

The chemical synthesis of various benzoic acid derivatives, including 4-chloro-3-sulfamoyl benzoic acid, is a critical area of research in organic chemistry. Different synthesis methods and their efficiencies are explored to improve industrial processes and applications (Man-hua, 2005), (Hui-shuang, 2002).

Industrial Scale Production

The development of efficient industrial-scale processes for synthesizing key intermediates, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a relative compound, is crucial for manufacturing therapeutic drugs like SGLT2 inhibitors. These processes aim for high yield, cost-effectiveness, and scalability, essential for commercial production (Zhang et al., 2022).

Environmental Degradation Studies

Studies on the environmental degradation of compounds like chlorimuron-ethyl by bacteria and the identification of biodegradation products are important for understanding the ecological impact and potential remediation strategies for these compounds (Li et al., 2016).

作用機序

Mode of Action

It’s known that sulfamoyl benzoic acids often interact with their targets through hydrogen bonding and electrostatic interactions .

Biochemical Pathways

It’s possible that this compound could affect multiple pathways depending on its specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

特性

IUPAC Name |

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPYUDYLUDHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)